molecular formula C11H13F3N2 B13630545 1-(2,4,6-Trifluorobenzyl)piperazine

1-(2,4,6-Trifluorobenzyl)piperazine

Cat. No.: B13630545
M. Wt: 230.23 g/mol
InChI Key: WMBACWKFRNEOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4,6-Trifluorobenzyl)piperazine is a fluorinated piperazine derivative characterized by a benzyl group substituted with three fluorine atoms at the 2-, 4-, and 6-positions of the aromatic ring. The compound’s structure combines the piperazine backbone—a six-membered ring with two nitrogen atoms—with a highly electron-deficient trifluorobenzyl substituent. This substitution pattern enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

1-[(2,4,6-trifluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H13F3N2/c12-8-5-10(13)9(11(14)6-8)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2

InChI Key

WMBACWKFRNEOAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4,6-Trifluorobenzyl)piperazine typically involves the reaction of 2,4,6-trifluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2,4,6-Trifluorobenzyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or imines

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4,6-Trifluorobenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trifluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of proteins, modulating their activity .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Substituents: The trifluorobenzyl group in the target compound introduces stronger electron-withdrawing effects compared to single halogen (e.g., 4-FPP) or trifluoromethyl (TFMPP) substituents. TFMPP (3-TFMPP), with a trifluoromethyl group, shows higher density (1.226 g/mL) and molecular weight than BZP, reflecting its compact, electronegative substituent .

Synthetic Accessibility :

  • Fluorinated benzylpiperazines like 1-(2-fluorobenzyl)piperazine are synthesized via nucleophilic substitution using fluorinated benzyl halides and piperazine precursors . The trifluorobenzyl analogue likely follows similar routes but requires specialized fluorinated intermediates.

Pharmacological Implications :

  • 4-FPP derivatives exhibit tyrosinase inhibitory activity (IC50 values: 0.5–10 µM), suggesting that fluorinated piperazines can target enzyme active sites via halogen bonding .
  • TFMPP ’s affinity for serotonin receptors (5-HT1B/2C) highlights the role of trifluoromethyl groups in enhancing receptor binding specificity .

Case Study: Anticancer Derivatives

1-(2-Fluorobenzyl)piperazine triazole derivatives (e.g., compounds 7a–7k ) demonstrate potent anticancer activity against breast cancer cell lines (MCF-7 IC50: 2–8 µM) . The fluorine atom’s electronegativity stabilizes interactions with DNA or protein targets, a feature likely amplified in the trifluorobenzyl analogue.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.